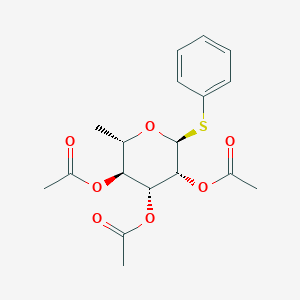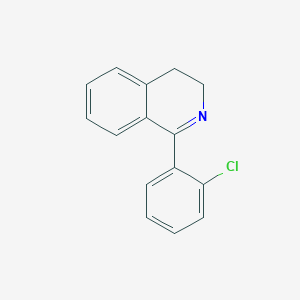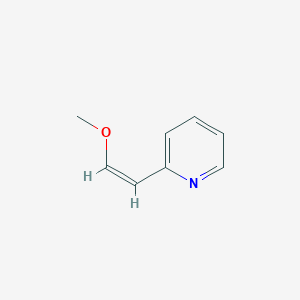
(Z)-2-(2-methoxyvinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2-methoxyvinyl)pyridine, commonly known as MVE-2, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyridine derivative that belongs to the class of heterocyclic compounds. MVE-2 has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
MVE-2 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MVE-2 has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, MVE-2 has been found to exhibit anti-microbial activity against a wide range of microorganisms, including bacteria and fungi.
Mécanisme D'action
The mechanism of action of MVE-2 is not fully understood. However, it is believed that MVE-2 exerts its biological effects by modulating various signaling pathways. For example, MVE-2 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. MVE-2 has also been shown to activate the p38 MAPK signaling pathway, which is involved in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
MVE-2 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. MVE-2 has also been found to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
MVE-2 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MVE-2 is also soluble in various organic solvents, which makes it suitable for use in various assays. However, MVE-2 has some limitations as well. It has low water solubility, which limits its use in aqueous-based assays. Additionally, MVE-2 has not been extensively studied for its toxicity and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on MVE-2. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to study the structure-activity relationship of MVE-2 to identify more potent and selective analogs. Additionally, the toxicity and pharmacokinetic properties of MVE-2 need to be further explored to assess its suitability as a drug candidate.
Conclusion:
In conclusion, MVE-2 is a pyridine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The mechanism of action of MVE-2 is not fully understood, but it is believed to modulate various signaling pathways. MVE-2 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on MVE-2, including its potential as a therapeutic agent and the exploration of its toxicity and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of MVE-2 involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The reaction yields MVE-2 as a yellowish liquid with a melting point of 5-7°C and a boiling point of 120-122°C. The purity of MVE-2 can be determined by using various analytical techniques such as HPLC, NMR, and GC-MS.
Propriétés
Numéro CAS |
174620-94-1 |
|---|---|
Nom du produit |
(Z)-2-(2-methoxyvinyl)pyridine |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
2-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-7-5-8-4-2-3-6-9-8/h2-7H,1H3/b7-5- |
Clé InChI |
HEHQKYHXVGMRNJ-ALCCZGGFSA-N |
SMILES isomérique |
CO/C=C\C1=CC=CC=N1 |
SMILES |
COC=CC1=CC=CC=N1 |
SMILES canonique |
COC=CC1=CC=CC=N1 |
Synonymes |
Pyridine,2-[(1Z)-2-methoxyethenyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




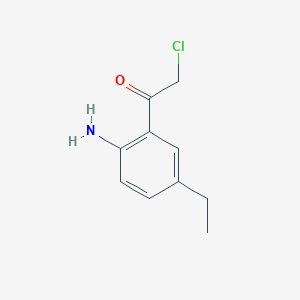
![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
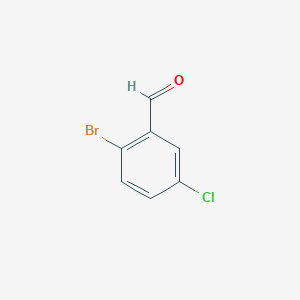
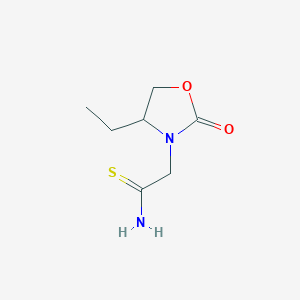
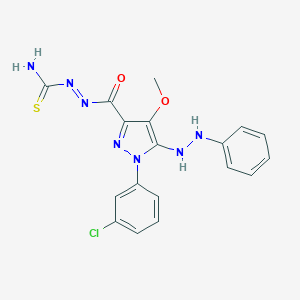
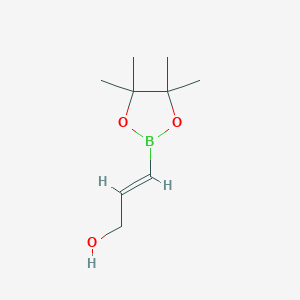
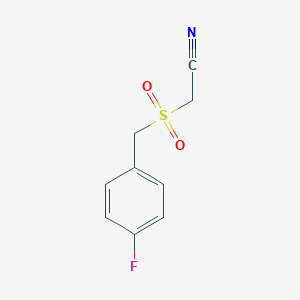
![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
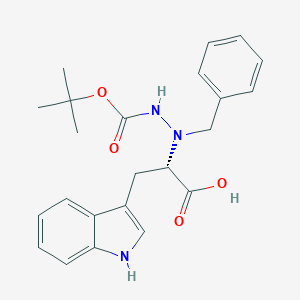
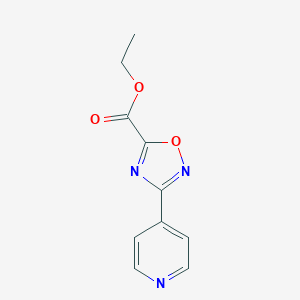
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
